

Application Notes and Protocols: Standard Procedure for Fmoc-Leu-OPfp Activation

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Compound of Interest

Compound Name: **Fmoc-Leu-OPfp**

Cat. No.: **B557483**

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Introduction

Fmoc-L-leucine pentafluorophenyl ester (**Fmoc-Leu-OPfp**) is a highly activated form of the amino acid leucine, widely employed in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is an excellent leaving group, facilitating the efficient formation of a peptide bond with a free amino group of a growing peptide chain. This activation method is particularly advantageous as it often allows for rapid and clean coupling reactions, minimizing the need for additional complex coupling reagents and reducing the risk of side reactions.^{[1][2]} These application notes provide a detailed overview of the standard procedures for utilizing **Fmoc-Leu-OPfp** in peptide synthesis.

Principle of Activation and Coupling

Fmoc-Leu-OPfp is classified as an active ester. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of the leucine residue highly electrophilic and susceptible to nucleophilic attack by the terminal amine of the peptide chain. This inherent reactivity means that **Fmoc-Leu-OPfp** does not require a separate *in situ* activation step prior to its use in a coupling reaction.^[1] The reaction proceeds via a direct aminolysis mechanism, releasing the pentafluorophenol byproduct, which is easily washed away during the synthesis workflow.^[2]

Data Presentation

The efficiency of **Fmoc-Leu-OPfp** coupling can be influenced by the reaction conditions, including the presence of additives and the specific peptide sequence. While Fmoc-pentafluorophenyl esters are highly reactive on their own, additives such as 1-hydroxybenzotriazole (HOBr) can be used to further accelerate the reaction rate.^[3] Below is a summary of expected performance based on literature for the coupling of Fmoc-amino acid-OPfp esters.

Condition	Molar Excess (Fmoc-Leu- OPfp:amine)	Additive	Typical Reaction Time	Expected Coupling Efficiency	Purity
Standard	3 - 5 equivalents	None	1 - 4 hours	> 98%	High
Accelerated	3 - 5 equivalents	HOBr (1 equivalent)	30 - 60 minutes	> 99%	Very High
Microwave- Assisted	2 - 3 equivalents	None	30 - 45 seconds	> 99%	Very High

Note: The data presented are typical values and may vary depending on the specific peptide sequence, resin, and other experimental conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Leu-OPfp in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of **Fmoc-Leu-OPfp** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Fmoc-protected peptide-resin with a free N-terminal amine

- **Fmoc-Leu-OPfp**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% in DMF for Fmoc deprotection
- (Optional) 1-Hydroxybenzotriazole (HOBr)
- Reaction vessel for manual SPPS

Procedure:

- Resin Preparation:
 - Swell the peptide-resin in DMF for 30-60 minutes.
 - If the N-terminal Fmoc group is present, deprotect by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
 - Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
- Coupling Reaction:
 - In a separate vial, dissolve 3-5 molar equivalents of **Fmoc-Leu-OPfp** (relative to the resin loading) in a minimal amount of DMF.
 - (Optional) If using an additive, dissolve 1 molar equivalent of HOBr in the same vial.
 - Add the **Fmoc-Leu-OPfp** solution to the washed and deprotected peptide-resin.
 - Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., a negative Kaiser test indicates reaction completion).
- Washing:

- Once the coupling reaction is complete, drain the reaction solution.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the next synthesis cycle.

Protocol 2: Accelerated Coupling using HOBt

This protocol is a variation of the standard procedure, incorporating HOBt to enhance the coupling rate.

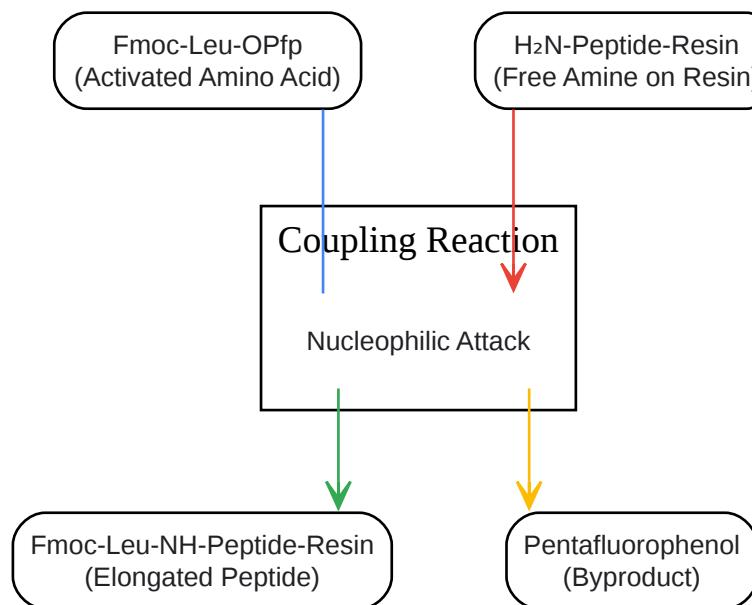
Procedure:

- Follow the "Resin Preparation" steps from Protocol 1.
- Coupling Reaction:
 - In a separate vial, dissolve 3-5 molar equivalents of **Fmoc-Leu-OPfp** and 1 molar equivalent of HOBt in a minimal amount of DMF.
 - Add the solution to the deprotected peptide-resin.
 - Agitate the reaction mixture at room temperature for 30-60 minutes.
- Follow the "Washing" steps from Protocol 1.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the chemical mechanism of **Fmoc-Leu-OPfp** activation and coupling to a peptide chain.

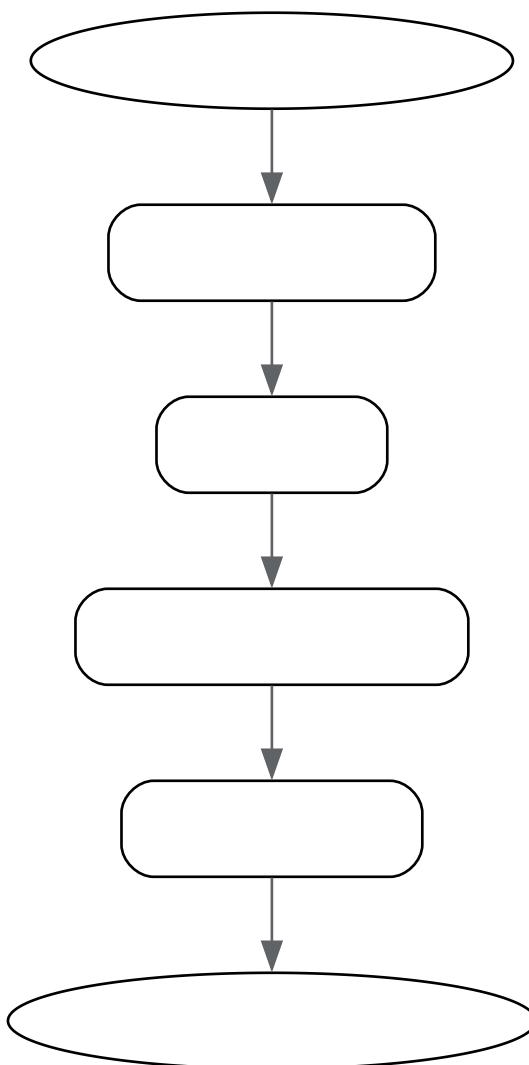


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Caption: Chemical pathway of peptide bond formation using **Fmoc-Leu-OPfp**.

Experimental Workflow

The diagram below outlines the key steps in a single coupling cycle using **Fmoc-Leu-OPfp** in SPPS.

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Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

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